1-(4-Boc-amino-phenyl)-piperazine

Description

Contextual Significance as a Chemical Building Block

The strategic importance of 1-(4-Boc-amino-phenyl)-piperazine in organic synthesis lies in its capacity to serve as a versatile intermediate for the elaboration of a wide array of more complex molecules. The presence of the piperazine (B1678402) ring, a common motif in pharmacologically active compounds, makes it a valuable precursor in medicinal chemistry. chemimpex.com The Boc (tert-butoxycarbonyl) protecting group on the aniline (B41778) nitrogen allows for selective chemical transformations at other positions of the molecule, a crucial aspect in multi-step synthetic sequences.

This compound is a key starting material for the synthesis of various derivatives with applications in drug discovery. For instance, the piperazine nitrogen atom can undergo N-arylation or N-alkylation reactions to introduce diverse substituents, leading to the generation of libraries of compounds for biological screening. The Boc-protected amino group can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized through acylation, sulfonylation, or participation in coupling reactions. This dual functionality makes it an attractive scaffold for creating molecules with potential therapeutic applications, including those targeting neurological disorders. chemimpex.com

Structural Features and Their Implications for Chemical Reactivity

The chemical reactivity of this compound is a direct consequence of its distinct structural components: the Boc-protecting group, the aromatic phenyl ring, and the piperazine heterocycle.

The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amino functionality on the phenyl ring. Its presence prevents the aniline nitrogen from participating in unwanted side reactions, such as N-alkylation or N-acylation, while other transformations are carried out on the piperazine ring. The bulky nature of the tert-butyl group also provides steric hindrance, which can influence the regioselectivity of certain reactions. The Boc group can be readily removed with mild acids like trifluoroacetic acid or hydrochloric acid, regenerating the free amine for subsequent synthetic manipulations.

The Phenyl Ring: The aromatic phenyl ring acts as a rigid spacer, connecting the protected amino group and the piperazine moiety. It is susceptible to electrophilic aromatic substitution reactions, although the electron-donating nature of the nitrogen atom (both the Boc-protected amine and the piperazine nitrogen) activates the ring towards these reactions. The positions ortho and para to these nitrogen substituents are particularly activated.

The Piperazine Moiety: The piperazine ring contains two nitrogen atoms, each with distinct reactivity. The nitrogen atom attached to the phenyl ring (N-1) is less nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system. The secondary amine nitrogen (N-4) is significantly more nucleophilic and readily participates in a variety of reactions. This includes nucleophilic substitution reactions with alkyl halides, acylation with acid chlorides or anhydrides, and Michael additions. This differential reactivity between the two nitrogen atoms is a key feature that allows for selective functionalization of the piperazine ring.

The interplay of these structural features makes this compound a highly adaptable and valuable tool for synthetic chemists, enabling the efficient construction of diverse and complex molecular targets.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | thermofisher.com |

| CAS Number | 170911-92-9 | thermofisher.com |

| Molecular Formula | C15H23N3O2 | thermofisher.com |

| Appearance | White to pale brown powder or crystalline powder or solid | thermofisher.com |

| Assay by NMR | ≥96.0% (Proton NMR) | thermofisher.com |

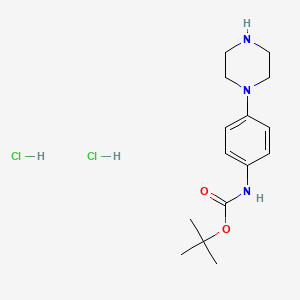

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H25Cl2N3O2 |

|---|---|

Molecular Weight |

350.3 g/mol |

IUPAC Name |

tert-butyl N-(4-piperazin-1-ylphenyl)carbamate;dihydrochloride |

InChI |

InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18;;/h4-7,16H,8-11H2,1-3H3,(H,17,19);2*1H |

InChI Key |

YGFKHVZRQGHMFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Boc Amino Phenyl Piperazine and Its Precursors

Established Synthetic Routes and Reaction Pathways

The creation of 1-(4-Boc-amino-phenyl)-piperazine typically involves multi-step processes that are designed for efficiency and scalability. These routes rely on the careful selection of primary reactants and the management of intermediate compounds to ensure the desired product is obtained with high purity.

Multi-Step Synthesis from Primary Reactants

A prevalent method for synthesizing this compound involves the N-arylation of a protected piperazine (B1678402). One common approach starts with the reaction of 1-Boc-piperazine with an appropriate aryl halide, such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. This initial step is often followed by the reduction of the nitro group to an amine, which is then protected with a tert-butyloxycarbonyl (Boc) group.

Alternatively, a route can commence with the protection of 4-nitroaniline (B120555) with a Boc group, followed by a coupling reaction with piperazine. The specific sequence of these steps can be adapted based on the availability of starting materials and the desired reaction conditions.

Another innovative approach involves a three-step synthesis starting from diethanolamine (B148213). google.com This method includes chlorination, Boc protection, and subsequent cyclization with ammonia (B1221849) to form N-Boc piperazine, which can then be coupled with the appropriate aniline (B41778) derivative. google.com

Key Precursors and Intermediate Compounds

The synthesis of this compound relies on several crucial precursors and the formation of key intermediates. The primary building blocks typically include a piperazine source and a substituted aniline derivative.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 1-Boc-piperazine | C9H18N2O2 | A protected form of piperazine, used to control reactivity at one of the nitrogen atoms. chemicalbook.com |

| 4-Nitroaniline | C6H6N2O2 | A common starting material that provides the substituted phenyl ring. |

| 1-Fluoro-4-nitrobenzene | C6H4FNO2 | An activated aryl halide used for nucleophilic aromatic substitution with piperazine. |

| Diethanolamine | C4H11NO2 | A starting material for an alternative synthesis of the piperazine ring. google.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) | C10H18O5 | The reagent used to introduce the Boc protecting group onto an amine. chemicalbook.com |

During the synthesis, several intermediate compounds are formed. For instance, in a pathway starting with 1-Boc-piperazine and 1-fluoro-4-nitrobenzene, the intermediate formed is 1-Boc-4-(4-nitrophenyl)piperazine. This intermediate is then subjected to a reduction reaction to yield 1-Boc-4-(4-aminophenyl)piperazine.

Palladium-Catalyzed Coupling Reactions in Piperazine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen (C-N) bonds in the synthesis of arylpiperazines. wikipedia.orgnih.gov This reaction allows for the efficient coupling of an aryl halide or triflate with an amine, such as piperazine or its derivatives. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination offers significant advantages over traditional methods, including milder reaction conditions and broader substrate scope. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the catalyst. wikipedia.orgyoutube.com The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands like XPhos, SPhos, and BrettPhos often employed to enhance reaction efficiency. youtube.com

In the context of synthesizing this compound, a palladium catalyst can be used to couple 1-Boc-piperazine with a suitable 4-substituted aniline derivative, such as 4-bromoaniline (B143363) or 4-iodoaniline (B139537) that is already Boc-protected. This approach can provide a direct and high-yielding route to the final product.

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic routes is a continuous effort in chemical research to improve yield, reduce costs, and enhance the environmental friendliness of the process. For the synthesis of this compound and other arylpiperazines, several factors can be fine-tuned.

Careful selection of the base and solvent system is critical. nih.gov For instance, in palladium-catalyzed aminations, combinations like toluene (B28343) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or the more polar N-methyl-2-pyrrolidone (NMP) with cesium carbonate (Cs2CO3) have been shown to be effective. nih.gov The choice of catalyst and ligand is also a key area for optimization, with different generations of Buchwald-Hartwig catalysts offering improved reactivity and broader applicability. wikipedia.org

For multi-step syntheses, the order of reactions can be optimized to avoid unnecessary protection and deprotection steps. Furthermore, reaction conditions such as temperature, reaction time, and catalyst loading are systematically varied to find the optimal balance between reaction rate and product purity. High-throughput experimentation (HTE) has been employed to rapidly screen various conditions for palladium-catalyzed aminations, accelerating the optimization process. researchgate.net

Table 2: Factors for Optimization in Arylpiperazine Synthesis

| Parameter | Description | Impact on Synthesis |

| Catalyst System | Choice of palladium precursor and ligand (e.g., phosphine-based ligands). | Affects reaction rate, yield, and substrate scope. wikipedia.orgorganic-chemistry.org |

| Solvent | The liquid medium for the reaction (e.g., toluene, NMP). | Influences solubility of reactants and can affect catalyst activity. nih.gov |

| Base | A substance that accepts protons (e.g., Cs2CO3, DBU). | Crucial for the deprotonation step in the catalytic cycle. nih.gov |

| Temperature | The thermal energy supplied to the reaction. | Controls the rate of reaction; higher temperatures can sometimes lead to side products. |

| Reactant Concentration | The amount of reactants per unit volume of solvent. | Can influence reaction kinetics and product selectivity. |

Through meticulous optimization of these parameters, chemists can develop robust and efficient synthetic methodologies for the production of this compound, facilitating its use in various research and development applications.

Chemical Reactivity and Derivatization Strategies of 1 4 Boc Amino Phenyl Piperazine

Reactivity and Manipulation of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-Butoxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability in various conditions and the relative ease of its removal. researchgate.net In the context of 1-(4-Boc-amino-phenyl)-piperazine, the Boc group plays a pivotal role in directing the reactivity of the molecule.

Selective Deprotection Methodologies

The removal of the Boc group from the aniline (B41778) nitrogen is a key step in many synthetic pathways, unmasking the primary amine for further functionalization. This deprotection is typically achieved under acidic conditions. researchgate.net

Commonly used reagents for this transformation include strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). acs.orgrsc.org For instance, treatment of a Boc-protected piperazine (B1678402) derivative with 15% TFA in DCM at 0 °C can effectively remove the Boc group. acs.org Another established method involves the use of 6N hydrochloric acid (HCl), followed by basification to isolate the deprotected amine. jgtps.com

The choice of deprotection agent and conditions can be critical to avoid unwanted side reactions, particularly when other acid-sensitive functional groups are present in the molecule. The progress of the deprotection reaction is often monitored by techniques like thin-layer chromatography (TLC). jgtps.com

Table 1: Selected Reagents for Boc Deprotection

| Reagent | Conditions | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), 0 °C | acs.org |

Influence of Boc Protection on Piperazine Nitrogen Reactivity

The presence of the Boc group on the aniline nitrogen significantly influences the reactivity of the two nitrogen atoms within the piperazine ring. The Boc group is an electron-withdrawing group, which reduces the electron density on the aniline nitrogen it protects. This electronic effect can also influence the basicity and nucleophilicity of the piperazine nitrogens.

The nitrogen atom of the piperazine ring closer to the Boc-protected phenyl group (N-1) is generally less reactive than the distal nitrogen atom (N-4) in electrophilic substitution reactions. This difference in reactivity allows for selective functionalization at the N-4 position. The steric hindrance imposed by the bulky Boc group and the phenyl ring can also play a role in directing the approach of incoming electrophiles.

Functionalization of the Phenyl Amino Moiety for Advanced Structures

Once the Boc group is removed, the newly exposed primary aromatic amine on the phenyl ring becomes a versatile handle for a variety of chemical transformations. This allows for the construction of more complex and advanced molecular architectures.

The free amine can readily participate in reactions such as diazotization followed by Sandmeyer or related reactions to introduce a range of substituents onto the aromatic ring. Furthermore, it can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to secondary amines. The primary amine is also a key functional group for the formation of sulfonamides and for participating in various coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds with aryl halides or triflates. These transformations open up a vast chemical space for the synthesis of diverse compound libraries. nsf.gov

Chemical Modifications at the Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring are key sites for chemical modification, allowing for the introduction of a wide range of substituents that can modulate the pharmacological and physicochemical properties of the resulting molecules.

Acylation and Alkylation Reactions

Both nitrogen atoms of the piperazine moiety can undergo acylation and alkylation reactions. libretexts.org Acylation is typically performed using acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. libretexts.org For example, the reaction of a piperazine derivative with an acid chloride can introduce an acyl group, forming an amide bond. libretexts.org

Alkylation reactions introduce alkyl groups onto the piperazine nitrogens. This can be achieved using alkyl halides. The choice of the alkylating agent and reaction conditions can influence the degree of alkylation, allowing for mono- or di-alkylation. Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds, involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. openstax.org However, direct Friedel-Crafts alkylation on the aniline nitrogen is generally not feasible due to the amine's basicity. libretexts.org

Table 2: Common Reagents for Piperazine Nitrogen Modification

| Reaction Type | Reagent Class | Example | Reference |

|---|---|---|---|

| Acylation | Acid Chlorides | Acetyl chloride | libretexts.org |

Formation of Urea (B33335) and Amide Linkages

The piperazine nitrogens are excellent nucleophiles for the formation of urea and amide linkages, which are common structural motifs in many biologically active compounds. nsf.govlibretexts.org

Ureas can be synthesized by reacting the piperazine nitrogen with an isocyanate or by a two-step process involving the formation of a carbamoyl (B1232498) chloride followed by reaction with an amine. Amide bonds are readily formed by coupling the piperazine with a carboxylic acid. This reaction is often facilitated by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine (B128534) (TEA). acs.org The formation of these linkages is a cornerstone in the construction of diverse chemical libraries based on the 1-(4-amino-phenyl)-piperazine scaffold.

Research on this compound in Multi-Component Reactions Remains Limited

Multi-component reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. The Ugi and Passerini reactions, in particular, are cornerstone MCRs for the synthesis of peptidomimetics and other biologically relevant scaffolds.

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The primary amine component is crucial for the initial formation of an imine, which then undergoes further reaction. Theoretically, This compound could serve as the amine component in a Ugi reaction. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the aniline nitrogen is intended to prevent its participation in the reaction, directing the reactivity to the secondary amine of the piperazine ring.

Similarly, the Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. While the classic Passerini reaction does not involve a separate amine component, variations and subsequent transformations of the products can introduce amine functionalities.

The lack of specific published data for This compound in these contexts means that a detailed analysis of its reactivity, the types of molecular scaffolds it can generate in MCRs, and the specific conditions required for optimal yields and diversity are not available. Consequently, the creation of data tables with detailed research findings, as requested, is not possible at this time.

While the potential for This compound as a building block in MCR-based synthesis is clear from a theoretical standpoint, further published research is needed to fully explore and document its practical applications and derivatization strategies within this area of chemistry.

Advanced Spectroscopic and Structural Characterization of 1 4 Boc Amino Phenyl Piperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.nih.govacs.orgfishersci.at

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(4-Boc-amino-phenyl)-piperazine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton NMR (¹H NMR) spectroscopy offers precise information about the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the various proton environments.

The protons of the piperazine (B1678402) ring typically exhibit complex splitting patterns due to conformational dynamics. nih.gov For instance, in some piperazine derivatives, the NCH₂ groups can show broad signals at room temperature. nih.gov The protons on the piperazine ring adjacent to the phenyl group and those adjacent to the Boc-protected nitrogen will have different chemical shifts. The aromatic protons on the phenyl ring display characteristic splitting patterns in the aromatic region of the spectrum. The tert-butyl group of the Boc protecting group gives rise to a sharp, intense singlet, a hallmark of this functional group. The amine proton on the phenyl group also produces a distinct signal.

Table 1: ¹H NMR Spectral Data for this compound and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl (Boc) | ~1.4 - 1.5 | Singlet |

| Piperazine CH₂ (adjacent to N-Boc) | ~3.4 - 3.6 | Triplet/Multiplet |

| Piperazine CH₂ (adjacent to N-phenyl) | ~2.8 - 3.1 | Triplet/Multiplet |

| Aromatic CH (ortho to NH₂) | ~6.6 - 6.8 | Doublet |

| Aromatic CH (meta to NH₂) | ~6.8 - 7.0 | Doublet |

| Amine (NH₂) | Variable | Broad Singlet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific derivative.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the Boc group is typically observed in the downfield region of the spectrum. The quaternary carbon of the tert-butyl group and the carbons of the piperazine and phenyl rings also have characteristic chemical shifts. For example, in related N-substituted piperazines, the carbon signals of the NCH₂ groups can appear as broad signals. nih.gov

Table 2: ¹³C NMR Spectral Data for this compound and Related Structures

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| tert-Butyl (C(CH₃)₃) | ~28 |

| Piperazine CH₂ (adjacent to N-Boc) | ~44 |

| Piperazine CH₂ (adjacent to N-phenyl) | ~50 |

| tert-Butyl Quaternary (C(CH₃)₃) | ~80 |

| Aromatic CH (ortho to NH₂) | ~115 |

| Aromatic CH (meta to NH₂) | ~120 |

| Aromatic C (ipso to piperazine) | ~140 |

| Aromatic C (ipso to NH₂) | ~142 |

| Carbonyl (C=O) of Boc | ~155 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman).acs.orgresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in this compound. These techniques measure the vibrational frequencies of bonds within the molecule.

The FT-IR spectrum of this compound will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the Boc protecting group. The N-H stretching vibrations of the aromatic amine will also be evident. The C-N stretching vibrations of the piperazine ring and the aromatic C-H and C=C stretching vibrations of the phenyl ring will also be present. For piperazine itself, the N-H stretching vibrations are a key feature. niscpr.res.in The disappearance of certain bands, such as the C-Cl bond, and the appearance of new bands, like the C-N linkage, can indicate successful reaction completion in the synthesis of related compounds. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Boc) | Stretching | 1680 - 1710 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-N (Piperazine) | Stretching | 1020 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.acs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the substituted phenyl ring. The presence of the amino group and the piperazine substituent influences the wavelength of maximum absorption (λ_max). For instance, a related compound, 1-(p-aminophenyl)piperazine, has a reported λ_max. jgtps.com The purity of a sample can be determined via UV detection within a specific wavelength range. acs.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis.spectrabase.comnih.gov

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. acs.org The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can provide additional structural information. Common fragmentation pathways for this molecule would include the loss of the Boc group or cleavage of the piperazine ring.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a chemical reaction by comparing the spots of the starting materials, the reaction mixture, and the product. rsc.org The purity of samples can be monitored by TLC analysis. jgtps.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides high-resolution separation of components in a mixture. It is widely used to determine the purity of this compound with high accuracy. acs.org HPLC analysis can be recorded using specific columns and mobile phases. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It can be used to analyze the purity of volatile derivatives or to identify byproducts in the synthesis of this compound. rsc.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For piperazine derivatives, which are often used as starting materials in the synthesis of pharmaceuticals, robust HPLC methods are essential to ensure the purity of the final products.

The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For piperazine and its derivatives, which can be hydrophilic basic compounds, traditional reversed-phase columns may not provide adequate retention. sielc.com In such cases, alternative approaches like using reversed-phase cation-exchange columns or derivatization are employed. sielc.comjocpr.com Derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can create a UV-active derivative of piperazine, allowing for detection at low levels using standard HPLC-UV instrumentation. jocpr.com

Method validation is a critical aspect of HPLC method development, ensuring the method is accurate, precise, linear, rugged, and robust. jocpr.com For instance, a validated method for a piperazine derivative might demonstrate linearity over a specific concentration range, with a high correlation coefficient. nih.gov The choice of the stationary phase is also crucial. While C18 columns are common, other phases like (50%-Phenyl)-methylpolysiloxane have been shown to work well for the separation of certain piperazine derivatives. researchgate.net

Interactive Table: HPLC Method Parameters for Piperazine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Primesep 100, Primesep 200 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.comsielc.com |

| Detection | UV, LC/MS, ELSD, CAD | sielc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is invaluable for the analysis of complex mixtures and the identification of compounds at trace levels. In the context of this compound and its derivatives, LC-MS/MS plays a significant role in pharmacokinetic studies and the detection of metabolites. nih.gov

The development of LC-MS/MS methods often involves optimizing the ionization source and selecting appropriate precursor and product ions for multiple reaction monitoring (MRM), which enhances the specificity of detection. nih.gov For example, in the analysis of piperazine designer drugs, LC-MS/MS can identify specific derivatives based on their unique precursor and product ions, as well as their retention times. nih.gov The use of deuterated internal standards is a common practice to ensure high confidence in the quantitative results. nih.gov

Sample preparation is a critical step in LC-MS/MS analysis. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation extraction (PPE) are evaluated to find the most efficient method for cleaning up the sample and enriching the analyte of interest. nih.gov

Gas Chromatography (GC) for Specific Analytes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For certain piperazine derivatives, GC offers a sensitive and effective method for quantification, particularly when coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). nih.govnih.gov

The development of a GC method involves selecting an appropriate capillary column and optimizing the temperature program. For instance, a DB-17 column (50%-Phenyl)-methylpolysiloxane has been successfully used for the separation of piperazine, 1-methyl piperazine, and 1-ethyl piperazine. researchgate.net The carrier gas, typically helium, and the injector and detector temperatures are also critical parameters that need to be optimized. researchgate.net

GC-MS/MS is a particularly powerful configuration used for the simultaneous determination of multiple piperazine derivatives in complex matrices like urine. nih.gov This technique combines the separation capabilities of GC with the high selectivity of tandem mass spectrometry, allowing for the detection and quantification of analytes at very low concentrations. nih.gov

Interactive Table: GC Method Parameters for Piperazine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-17, 30 m, 0.53 mm, 1µm film thickness | researchgate.net |

| Carrier Gas | Helium at a flow of 2 mL/min | researchgate.net |

| Injector Temperature | 250°C | researchgate.net |

| Detector Temperature | 260°C | researchgate.net |

| Oven Program | 150°C for 10 min, then 35°C/min up to 260°C for 2 minutes | researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. jgtps.comresearchgate.nettcu.edu In the synthesis of derivatives of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the desired product. jgtps.comresearchgate.net

The choice of the solvent system (mobile phase) is crucial for achieving good separation of the components of the reaction mixture on the TLC plate. researchgate.net By spotting the reaction mixture at different time intervals, a chemist can visually track the progress of the reaction. The completion of the reaction is typically indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. jgtps.com Staining agents, such as ninhydrin, can be used to visualize spots that are not visible under UV light. tcu.edu

Computational and Theoretical Chemistry Studies of 1 4 Boc Amino Phenyl Piperazine

Intermolecular Interactions and Charge Transfer Analysis

Atoms in Molecules (AIM) and Reduced Density Gradient (RDG)

There is no published research detailing the use of AIM or RDG analysis to characterize the intramolecular hydrogen bonds and other non-covalent interactions within the 1-(4-Boc-amino-phenyl)-piperazine molecule. Such an analysis would typically provide insights into the strength and nature of bonds, including the identification of bond critical points and the visualization of non-covalent interactions, which are crucial for understanding the molecule's conformational preferences and stability.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis of this compound, which would elucidate the intermolecular interactions in its crystalline state, has not been reported. This type of study involves mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface to quantify and visualize contacts between neighboring molecules. The associated 2D fingerprint plots, which summarize the percentage contribution of different types of intermolecular contacts, are therefore also unavailable.

Quantum Chemical Descriptors for Reactivity and Stability Predictions

Specific quantum chemical descriptors for this compound, derived from methods like Density Functional Theory (DFT), are not present in the current body of scientific literature. Data tables containing values for key descriptors such as HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, energy gap, electronegativity, chemical hardness, and chemical softness, which are fundamental for predicting the molecule's reactivity and kinetic stability, could not be compiled.

Role As a Versatile Synthetic Intermediate for Complex Chemical Architectures

Construction of Piperazine-Containing Scaffolds

The piperazine (B1678402) motif is a prevalent structural feature in a vast number of biologically active compounds and approved drugs. rsc.orgnsf.gov 1-(4-Boc-amino-phenyl)-piperazine serves as a fundamental starting material for the elaboration of more complex piperazine-containing scaffolds. The presence of the aniline (B41778) nitrogen allows for a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, to introduce diverse substituents onto the piperazine ring system. researchgate.net This modular approach enables the systematic exploration of chemical space around the piperazine core, facilitating the development of new therapeutic agents. rsc.orgchemicalbook.com

For instance, the unprotected nitrogen of the piperazine ring can readily participate in reactions to form new carbon-nitrogen bonds, leading to the synthesis of a wide range of substituted piperazines. organic-chemistry.orgnih.gov These reactions are often high-yielding and proceed under mild conditions, making them amenable to both small-scale laboratory synthesis and large-scale industrial production. The subsequent removal of the Boc protecting group under acidic conditions reveals a free secondary amine, which can be further functionalized to create even more complex and diverse molecular architectures. rsc.org

Synthesis of Pyrimidinyl-Piperazinourea Derivatives

The utility of this compound extends to the synthesis of hybrid molecules incorporating multiple heterocyclic systems. One notable example is its use in the preparation of pyrimidinyl-piperazinourea derivatives. In these synthetic pathways, the aniline nitrogen of this compound can be reacted with a suitable isocyanate or carbamoyl (B1232498) chloride to form a urea (B33335) linkage.

While direct synthesis of pyrimidinyl-piperazinourea derivatives starting from this compound isn't explicitly detailed in the provided results, the synthesis of related structures highlights the versatility of the piperazine moiety. For example, various pyrimidine (B1678525) derivatives incorporating a piperazine moiety have been synthesized by reacting substituted pyrimidines with N-methylpiperazine or N-phenylpiperazine. nih.gov This suggests a feasible synthetic route where the Boc-protected piperazine could be similarly employed, followed by deprotection and subsequent reaction to form the urea linkage with a pyrimidine-containing fragment.

Preparation of Minimalist Peptidomimetic Structures

Peptidomimetics, compounds that mimic the structure and function of peptides, are of significant interest in drug discovery. The piperazine scaffold can serve as a constrained dipeptide isostere, and this compound is a valuable precursor in this context. The Boc-protected nitrogen and the exocyclic aniline nitrogen provide two points for chain elongation, mimicking the N- and C-termini of a dipeptide unit.

Research has demonstrated the synthesis of novel fluorinated piperazine-based amino acid derivatives, showcasing the integration of amino acid moieties with the piperazine core. This approach allows for the creation of minimalist peptidomimetic structures with defined stereochemistry and conformational rigidity, which can lead to improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.

Utility in the Synthesis of Diverse Organic Compounds

The application of this compound is not limited to the aforementioned areas. Its role as a versatile intermediate is evident in the synthesis of a broad spectrum of organic compounds. The primary amino group on the phenyl ring can be diazotized and subsequently converted into a variety of functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer-type reactions. This opens up a plethora of possibilities for further chemical modifications.

Furthermore, the piperazine ring itself can be a platform for diversification. The synthesis of various 1,4-disubstituted piperazine-2,5-dione derivatives has been reported, highlighting the ability to build upon the piperazine core to create complex heterocyclic systems. nih.gov The Boc-protected nitrogen ensures that reactions can be directed to other parts of the molecule without affecting the piperazine integrity, until its selective removal is desired. jgtps.com

Future Research Directions and Unexplored Chemical Space

Development of Novel Synthetic Routes to the Compound

The current synthesis of 1-(4-Boc-amino-phenyl)-piperazine and related N-Boc protected piperazines often relies on established methods which can have drawbacks such as high cost, low efficiency, and the use of hazardous materials. chemicalbook.com Future research is poised to address these limitations by exploring more efficient, cost-effective, and environmentally benign synthetic strategies.

Furthermore, recent advancements have demonstrated a more efficient synthesis of 1-Boc-piperazine starting from diethylamine, involving chlorination, Boc protection, and cyclization, achieving yields greater than 93.5%. chemicalbook.com Adapting such innovative approaches to the synthesis of the phenyl-substituted analog could lead to significant improvements in production efficiency and sustainability. Other patented methods for synthesizing N-Boc piperazine (B1678402) include starting from diethanolamine (B148213) or 2-morpholone, highlighting the ongoing industrial interest in optimizing these processes. google.comgoogle.com

Another key area of development is the use of novel catalytic systems. For example, piperazine-based ionic liquids immobilized on nanoparticles have been shown to be effective catalysts for various organic transformations, including N-Boc protection of amines. nih.govnih.gov Exploring the application of such catalysts in the synthesis of this compound could lead to milder reaction conditions and easier catalyst separation and recycling.

Finally, continuous flow chemistry presents an opportunity to enhance the safety and scalability of synthesis. nsf.gov This approach minimizes the handling of potentially hazardous reagents and allows for precise control over reaction parameters, leading to more consistent product quality.

Exploration of Unconventional Derivatization Pathways

The derivatization of this compound typically involves reactions at the secondary amine of the piperazine ring or the amino group on the phenyl ring after deprotection of the Boc group. Future research should venture into less conventional derivatization pathways to unlock new chemical space and create novel molecular architectures.

One such pathway is the direct C-H functionalization of the piperazine ring. nsf.gov This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of various substituents at specific positions on the piperazine core. Recent studies have demonstrated the feasibility of photoredox-catalyzed C-H arylation and vinylation of piperazines, offering a powerful tool for creating a diverse library of derivatives. nsf.gov Asymmetric lithiation-substitution of N-Boc piperazines also presents a method for producing enantiopure functionalized piperazines. nsf.govacs.org

Another area ripe for exploration is the use of the Boc-protected amino group to direct reactions on the phenyl ring. While the primary amino group is the more reactive site, the carbamate (B1207046) could potentially be used to modulate the reactivity of the aromatic ring or to participate in novel cyclization reactions.

Furthermore, the piperazine moiety itself can be used as a scaffold to build more complex heterocyclic systems. For example, the Ugi four-component reaction followed by a [3+2] cycloaddition has been used to synthesize triazole-fused piperazines. organic-chemistry.org Exploring similar multi-component reaction cascades with this compound could lead to the discovery of novel polycyclic structures with unique chemical properties. The use of N-(4-aminophenyl)piperidine as a derivatization tag to improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry highlights the utility of this class of compounds in analytical chemistry. nih.govresearchgate.netnsf.govrowan.edu

Advanced Computational Modeling for Predicted Reactivity

Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide invaluable insights into the reactivity and electronic properties of this compound and its derivatives. dntb.gov.uanih.govbookpi.org These theoretical studies can guide synthetic efforts by predicting reaction outcomes, identifying the most reactive sites in the molecule, and elucidating reaction mechanisms.

Future research in this area should focus on several key aspects. Firstly, DFT calculations can be employed to study the conformational landscape of the molecule and its derivatives. Understanding the preferred three-dimensional structures is crucial for predicting how these molecules will interact with other reagents and catalysts.

Secondly, computational methods can be used to calculate various reactivity descriptors, such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and global reactivity indices. dntb.gov.uabookpi.orgmdpi.com These descriptors help to identify the nucleophilic and electrophilic centers within the molecule, thereby predicting its reactivity towards different types of reagents. For example, the visualization of HOMO and LUMO iso-surfaces can reveal the regions of the molecule most likely to participate in electron donation and acceptance. mdpi.com

Thirdly, DFT can be used to model entire reaction pathways, calculating the energies of transition states and intermediates. This allows for a detailed understanding of reaction mechanisms and can help in optimizing reaction conditions to favor the desired product. For instance, modeling the C-H activation step in direct functionalization reactions could provide insights into the role of the catalyst and help in designing more efficient catalytic systems.

Finally, these computational models can be used to predict the properties of yet-to-be-synthesized derivatives. This in silico screening approach can help to prioritize synthetic targets with desired electronic or material properties, thus accelerating the discovery of new functional molecules.

Integration into New Materials and Catalyst Design (purely chemical applications)

The unique structural features of this compound make it an attractive candidate for integration into new materials and for the design of novel catalysts with purely chemical applications.

In materials science, the rigid phenylpiperazine core can be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored properties. The Boc-protected amine and the secondary amine of the piperazine ring provide two distinct points for polymerization or for coordination to metal centers. For example, polymers incorporating this moiety could exhibit interesting optical or electronic properties due to the presence of the aromatic ring.

In the realm of catalysis, the piperazine nitrogen atoms can act as ligands for transition metals, forming catalysts for a variety of organic transformations. The N-phenylpiperazine scaffold is found in ligands for dopamine (B1211576) receptors, suggesting its ability to interact with specific binding sites. nih.gov This principle can be extended to the design of catalysts where the phenylpiperazine unit positions a metal center for a specific chemical reaction.

Furthermore, the compound can serve as a building block for the synthesis of more complex ligand systems. For instance, the amino group on the phenyl ring can be readily modified to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. These ligands can then be used to create catalysts with enhanced activity and selectivity. Recent research has shown that piperazine-based ionic liquids immobilized on nanoparticles can act as efficient and recyclable catalysts for various reactions, including the N-Boc protection of amines. nih.govnih.gov This highlights the potential of piperazine derivatives in the development of green and sustainable catalytic processes.

Q & A

Q. What are the common synthetic routes for 1-(4-Boc-amino-phenyl)-piperazine, and how is its purity validated?

- Methodological Answer : The synthesis typically involves coupling the Boc-protected aniline derivative with piperazine under nucleophilic substitution or Buchwald-Hartwig amination conditions. For example, microwave-assisted reactions (e.g., 280°C, DMSO as solvent) can enhance reaction efficiency . Post-synthesis, purity is validated via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) for molecular weight confirmation. Structural characterization employs - and -NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperazine ring integration .

Q. Why is the Boc group strategically used in synthesizing this compound?

- Methodological Answer : The Boc group protects the amine during synthesis to prevent unwanted side reactions (e.g., alkylation of the free amine). Deprotection is achieved under mild acidic conditions (e.g., TFA/DCM, 1–2 hours), preserving the piperazine core. This strategy is critical for stepwise functionalization, as seen in analogous piperazine derivatives .

Advanced Research Questions

Q. How can Raman microspectroscopy differentiate this compound from structural analogs?

- Methodological Answer : Optimal parameters for Raman analysis include a 20 mW laser and 128–256 scans to maximize spectral resolution and intensity while avoiding degradation. Multivariate analysis (PCA-LDA) of peak positions (e.g., 600–1600 cm) distinguishes isomers by subtle vibrational differences in the Boc-phenyl and piperazine moieties .

| Parameter | Optimal Value | Impact on Analysis |

|---|---|---|

| Laser Power | 20 mW | Enhances signal without sample degradation |

| Number of Scans | 128–256 | Improves SNR and peak resolution |

| Multivariate Model | PCA-LDA | Separates isomers with >99% variance capture |

Q. What in vitro assays evaluate the biological activity of this compound?

- Methodological Answer : Cytotoxicity is assessed via MTT assays using cancer cell lines (e.g., HeLa, MCF-7), with IC values calculated from dose-response curves. Enzyme inhibition (e.g., carbonic anhydrase isoforms) is measured using stopped-flow kinetics, comparing inhibition constants () against reference inhibitors like acetazolamide. Structural modifications (e.g., replacing Boc with methoxy or halogens) are systematically tested to establish SAR trends .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound stability. To mitigate:

- Standardize protocols (e.g., ATP-based viability assays vs. MTT).

- Validate compound stability in assay media via LC-MS.

- Use isogenic cell lines to control for genetic drift.

Cross-reference with orthogonal assays (e.g., SPR for target binding affinity) to confirm activity .

Method Development & Optimization

Q. What chromatographic methods separate this compound from byproducts?

- Methodological Answer : Reverse-phase HPLC with a C8 column (4.6 × 150 mm, 5 µm) and gradient elution (0.1% TFA in water/acetonitrile) achieves baseline separation. Detection at 254 nm captures aromatic and Boc group absorbance. For challenging byproducts (e.g., de-Boc derivatives), ion-pair chromatography with heptafluorobutyric acid improves retention .

Q. How do solvent polarity and temperature influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen in Buchwald-Hartwig couplings, while elevated temperatures (80–100°C) accelerate reaction rates. Kinetic studies show a 2.5-fold yield increase at 100°C vs. room temperature. Solvent selection also impacts Boc group stability—avoid prolonged heating in basic media to prevent cleavage .

Data Analysis & Interpretation

Q. Which computational tools predict the metabolic stability of this compound?

- Methodological Answer : Tools like PISTACHIO and REAXYS predict Phase I/II metabolism. Key metabolic sites:

- Piperazine ring oxidation (CYP3A4-mediated).

- Boc group hydrolysis (esterase-dependent).

MD simulations (AMBER force field) model enzyme-substrate interactions, while QSAR models prioritize derivatives with lower clearance .

Q. How does the Boc group influence the compound’s pharmacokinetic properties?

- Methodological Answer : The Boc group increases logP by ~1.5 units, enhancing membrane permeability (Caco-2 assay P > 1 × 10 cm/s). However, it reduces aqueous solubility (2.3 mg/mL vs. 8.7 mg/mL for de-Boc analog). Prodrug strategies (e.g., phosphonate esters) balance these properties .

Advanced Analytical Techniques

Q. Can cryo-EM resolve the binding mode of this compound to its target?

- Methodological Answer :

Cryo-EM at 2.8–3.2 Å resolution visualizes compound binding to GPCRs (e.g., dopamine D3 receptor). Sample preparation: - Stabilize receptor-compound complex with amphipols.

- Use 300 kV TEM with K3 detector for data collection.

Density maps show Boc-phenyl insertion into hydrophobic pockets, validated by mutagenesis (e.g., F346A reduces binding affinity 10-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.